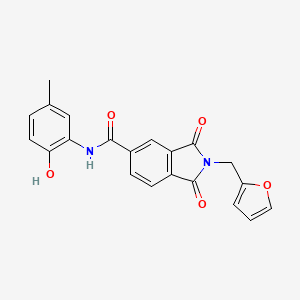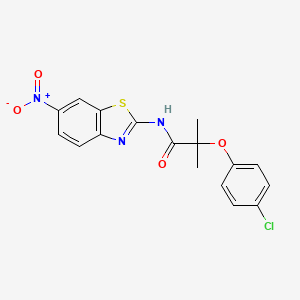![molecular formula C20H16N2O5 B3532338 N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3532338.png)
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide
Descripción general
Descripción
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide, also known as GW 501516, is a synthetic compound that has been extensively studied for its potential application in treating various medical conditions. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased fat burning and improved insulin sensitivity. N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that helps to maintain cellular energy balance.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and promote fat loss. N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has also been found to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles. Additionally, N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 in lab experiments is its ability to activate PPARδ, which plays a key role in regulating lipid metabolism and glucose homeostasis. This makes it a useful tool for studying metabolic disorders such as obesity and diabetes. However, there are also some limitations to using N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 in lab experiments. For example, it has been found to have a short half-life, which can make it difficult to maintain a stable concentration over time. Additionally, there is some concern about the potential for off-target effects, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516. One area of interest is its potential application in treating metabolic disorders such as obesity and diabetes. Another area of interest is its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of various cancer cells. Additionally, there is ongoing research into the potential for N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 to improve cardiovascular health and reduce the risk of heart disease. Overall, N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has shown great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been extensively studied for its potential application in treating various medical conditions. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic effects. N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been shown to improve insulin sensitivity, reduce inflammation, and promote fat loss. It has also been found to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.
Propiedades
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-18-8-4-5-9-19(18)27-15-12-10-14(11-13-15)21-20(23)16-6-2-3-7-17(16)22(24)25/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPJBMLVRKSNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B3532257.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-nitrophenyl)ethanone](/img/structure/B3532268.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3532276.png)



![9-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B3532329.png)
![1-(2,3-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3532331.png)
![N-(4-acetylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532334.png)
![isopropyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3532345.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B3532349.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3532354.png)
![N~1~-cyclooctyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3532361.png)